Iodonium, bis(4-chlorophenyl)-, bromide

Description

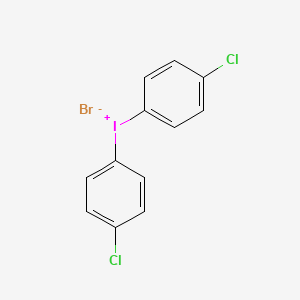

Iodonium, bis(4-chlorophenyl)-, bromide is a diaryliodonium salt characterized by two 4-chlorophenyl groups bonded to a central iodine atom, with bromide as the counterion. These compounds are widely used in organic synthesis as arylating agents, catalysts, and precursors for polymer and material functionalization . The electron-withdrawing nature of the 4-chlorophenyl substituents significantly influences its reactivity and stability compared to diaryliodonium salts with electron-donating groups.

Properties

IUPAC Name |

bis(4-chlorophenyl)iodanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2I.BrH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYAPZNSFAFYNY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460385 | |

| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-88-2 | |

| Record name | Iodonium, bis(4-chlorophenyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Iodonium salts are widely used in organic synthesis for their ability to facilitate various reactions, including oxidation and cross-coupling reactions. Biology: These compounds can be used as probes in biological studies to understand enzyme mechanisms. Medicine: Industry: They are employed in the production of fine chemicals and materials due to their versatility and efficiency in synthesis.

Mechanism of Action

The mechanism by which bis(4-chlorophenyl)-iodonium bromide exerts its effects involves the transfer of the iodine atom, which acts as an electrophile in various reactions. The molecular targets and pathways involved depend on the specific reaction, but generally, the iodine atom interacts with nucleophiles to form new bonds.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Bis(4-chlorophenyl)iodonium bromide : Exhibits lower reactivity in one-pot syntheses due to the electron-withdrawing chloro groups. For example, its isolation yield using Oxone–sulfuric acid was only 40%, whereas electron-rich arenes (e.g., methoxy-substituted analogs) achieved higher yields .

- Bis(4-methoxyphenyl)iodonium bromide : The methoxy groups enhance electron density on the aryl rings, improving reactivity in arylation reactions and yielding products in good-to-high yields (e.g., 60–80%) .

- Mixed substituents : (4-Chlorophenyl)(mesityl)iodonium triflate demonstrated an 87% yield under flow synthesis conditions, highlighting that combining electron-withdrawing (Cl) and bulky (mesityl) groups can optimize stability and reactivity .

Counterion Effects

The choice of counterion (e.g., bromide vs. triflate) affects solubility, stability, and application suitability:

- Bromide salts : Often exhibit lower solubility in polar solvents compared to triflates. For instance, bis(4-chlorophenyl)iodonium triflate (CF₃SO₃⁻) showed 63% yield under optimized conditions, whereas bromide analogs are less commonly reported in high-yield syntheses .

- Triflate salts : Preferred in flow chemistry and material functionalization due to superior solubility and thermal stability .

Structural and Application Comparisons

Thermodynamic and Kinetic Data

- DFT calculations : Comparative studies of diaryliodonium salts reveal that electron-withdrawing groups like Cl increase the energy barrier for aryl–iodine bond cleavage, reducing reactivity in photoredox catalysis compared to electron-donating analogs .

- Melting points : Bis(4-methylphenyl)iodonium hexafluorophosphate melts at 175–180°C , whereas bis(4-chlorophenyl)iodonium bromide’s melting point is unreported but likely higher due to stronger intermolecular interactions from Cl substituents.

Preparation Methods

Reaction Conditions

-

Substrates : 4-Chlorobenzene (2.0 equiv), 4-chloroiodobenzene (1.0 equiv)

-

Oxidizing Agent : Oxone (3.0 equiv)

-

Solvent : Dichloromethane (DCM), 0.3 M

-

Temperature : Room temperature (25°C)

-

Additive : KBr (5.0 equiv)

-

Reaction Time : 12–16 hours

Procedure

-

Combine 4-chlorobenzene, 4-chloroiodobenzene, and Oxone in DCM.

-

Stir under nitrogen atmosphere until complete consumption of the iodide (monitored via TLC).

-

Add KBr to precipitate the product.

-

Filter and purify via recrystallization from ethanol/water (3:1).

Key Findings

-

Challenges : Electron-poor arenes (e.g., 4-chlorobenzene) exhibit reduced reactivity due to decreased nucleophilicity, necessitating excess substrate.

-

Mechanism : Oxone generates hypervalent iodine intermediates, facilitating electrophilic aromatic substitution. KBr ensures bromide incorporation via ion exchange.

Halogen Exchange from Diaryliodonium Sulfonates

Diaryliodonium sulfonates serve as precursors for bromide salts through anion metathesis. This two-step approach, inferred from synthetic protocols in Thieme Connect, involves initial sulfonate formation followed by bromide substitution.

Step 1: Synthesis of Bis(4-chlorophenyl)iodonium Triflate

-

Substrates : 4-Chloroiodobenzene (1.0 equiv), 4-chlorobenzene (2.5 equiv)

-

Catalyst : Zn/ZnBr₂ (1:1 molar ratio)

-

Solvent : Dichloromethane, 0.2 M

-

Temperature : 0°C to room temperature

-

Reaction Time : 6–8 hours

Step 2: Bromide Anion Exchange

-

Dissolve the triflate salt in acetonitrile (0.1 M).

-

Add tetrabutylammonium bromide (TBAB, 2.0 equiv).

-

Stir for 3 hours at 50°C.

-

Concentrate and recrystallize from ethyl acetate/hexane.

Key Findings

-

Advantage : Avoids direct handling of hazardous brominating agents.

-

Limitation : Requires stoichiometric TBAB, increasing costs.

Electrophilic Aryl Iodination with Bromide Salts

A modified electrophilic iodination strategy, drawing from RSC Supplements, employs N-bromosuccinimide (NBS) as both an oxidant and bromide source.

Reaction Conditions

-

Substrates : Bis(4-chlorophenyl)iodonium chloride (1.0 equiv)

-

Bromide Source : NBS (2.5 equiv)

-

Solvent : Acetonitrile (MeCN), 0.4 M

-

Temperature : 60°C

-

Reaction Time : 8–10 hours

Procedure

-

Suspend the iodonium chloride in MeCN.

-

Add NBS and stir under reflux.

-

Cool, filter, and wash with cold water.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:4).

Key Findings

-

Side Products : Trace succinimide byproducts require chromatographic removal.

-

Mechanism : NBS oxidizes iodide(III) intermediates while providing bromide ions for salt formation.

Comparative Analysis of Synthetic Methods

Critical Factors Influencing Synthesis

Substrate Electronics

Electron-withdrawing groups (e.g., -Cl) deactivate aromatic rings, reducing electrophilic substitution rates. Excess arene (2.5–3.0 equiv) compensates for low reactivity.

Q & A

(Basic) What are the optimal synthetic methods for preparing bis(4-chlorophenyl)iodonium bromide, and how can reaction yields be improved?

Answer: The compound can be synthesized via flow chemistry techniques using aryl iodides and chlorobenzene derivatives. Key parameters include solvent selection (e.g., methanol or acetonitrile), temperature control (20–50°C), and stoichiometric ratios of iodine(III) precursors. Yields are improved by optimizing the bromide source (e.g., NaBr or HBr) and employing recrystallization with diethyl ether for purification. For example, analogous bis(4-chlorophenyl)iodonium triflate was synthesized with 63% yield using flow synthesis .

(Advanced) How does the bromide counterion influence the reactivity of bis(4-chlorophenyl)iodonium salts in solvolysis reactions?

Answer: Bromide ions participate in pre-equilibrium adduct formation (λ³-bromoiodane intermediates), which retards solvolysis rates. Kinetic studies show that free iodonium ions react ~100x faster than the adduct. Reactivity is modulated by solvent polarity, with faster decomposition in methanol compared to chloroform. Mechanistic pathways include Sₙ1-like dissociation and ligand coupling, which can be distinguished via UV spectroscopy and kinetic isotope effects .

(Basic) What spectroscopic techniques are recommended for characterizing bis(4-chlorophenyl)iodonium bromide?

Answer:

- ¹H/¹³C NMR : Confirm aryl group integration and substitution patterns (e.g., para-substitution via singlet peaks).

- FTIR/Raman : Identify C-I stretching (~600 cm⁻¹) and aryl C-Cl vibrations (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M-Br]⁺ for iodonium cations).

Cross-referencing with analogous compounds (e.g., bis(4-methylphenyl)iodonium salts) aids interpretation .

(Advanced) What are the mechanistic implications of λ³-bromoiodane formation in reactions involving bis(4-chlorophenyl)iodonium bromide?

Answer: λ³-Bromoiodane intermediates form reversibly, altering reaction pathways. For example, in methanol, the adduct shifts the mechanism from Sₙ1 to ligand coupling, producing 1-bromocyclohexene derivatives. This intermediate’s stability is solvent-dependent, with longer lifetimes in non-polar media. Kinetic modeling (e.g., pre-equilibrium approximation) quantifies the contribution of each pathway .

(Basic) How should bis(4-chlorophenyl)iodonium bromide be stored to ensure stability?

Answer: Store in airtight, light-resistant containers at 0–6°C to prevent thermal decomposition and hydrolysis. Similar iodonium salts (e.g., diphenyliodonium chloride) degrade at room temperature, forming iodine byproducts. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

(Advanced) How do electronic effects of para-substituents on aryl groups affect the stability and reactivity of diaryliodonium salts?

Answer: Electron-withdrawing groups (e.g., -Cl) stabilize the iodonium cation by delocalizing positive charge, enhancing thermal stability but reducing electrophilicity. Conversely, electron-donating groups (e.g., -OCH₃ in bis(4-methoxyphenyl)iodonium salts) increase reactivity in cross-coupling reactions. Hammett correlations quantify these effects in aryl transfer reactions .

(Basic) What purification methods are effective for bis(4-chlorophenyl)iodonium bromide?

Answer: Recrystallization using diethyl ether or ethanol/water mixtures removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate) resolves iodonium salts from polar byproducts. Purity (>95%) is confirmed via melting point analysis (e.g., analogous triflate salts melt at 175–180°C) .

(Advanced) Can bis(4-chlorophenyl)iodonium bromide be used in covalent functionalization of nanomaterials, and how does it compare to diazonium salts?

Answer: Yes, it enables aryl radical generation under UV irradiation for covalent bonding to materials like black phosphorus. Compared to diazonium salts, iodonium derivatives offer higher thermal stability and controlled radical release. For example, bis(4-methylphenyl)iodonium hexafluorophosphate functionalizes black phosphorus with 80% surface coverage under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.